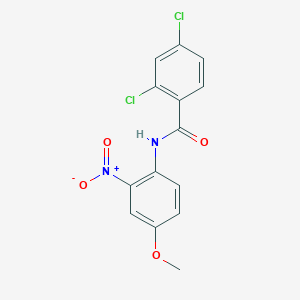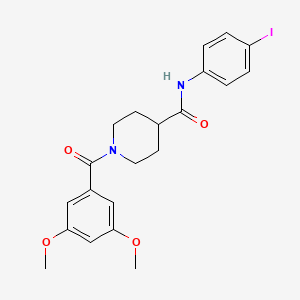![molecular formula C16H25NO3 B5112828 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. MDPV is a potent stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite its potential dangers, MDPV has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's psychoactive effects, including euphoria, increased energy, and heightened alertness. 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine also has a high affinity for the dopamine transporter, which may contribute to its addictive properties.
Biochemical and Physiological Effects
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes vasoconstriction, which can lead to tissue damage and organ failure. 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been associated with a range of adverse effects, including psychosis, seizures, and death. Long-term use of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine can lead to addiction and withdrawal symptoms, including depression, anxiety, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been used extensively in laboratory experiments to study the brain's reward system and the effects of drugs on behavior. The drug's potent psychoactive effects make it a useful tool for studying addiction and other behavioral disorders. However, due to its potential for abuse and addiction, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine must be used with caution in laboratory settings.
Zukünftige Richtungen
There are several areas of future research that could further our understanding of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine and its effects. These include:
1. The development of new treatments for addiction and other behavioral disorders that target the brain's reward system.
2. The investigation of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine's potential as a tool for studying the neurobiology of addiction and other behavioral disorders.
3. The development of new synthetic cathinones that have fewer adverse effects than 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine.
4. The investigation of the long-term effects of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine use on the brain and body.
5. The development of new screening tools to identify individuals at risk for addiction and other behavioral disorders.
In conclusion, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine is a potent stimulant that has gained popularity in recent years due to its psychoactive effects. Despite its potential dangers, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and physiological effects. Future research in this area could lead to the development of new treatments for addiction and other behavioral disorders, as well as a better understanding of the long-term effects of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine use on the brain and body.
Synthesemethoden
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine is synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with propionic anhydride to form 3,4-methylenedioxyphenyl-2-propanone propionyl derivative. The propionyl derivative is then reacted with piperidine to form 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications as well as its adverse effects. Researchers have investigated the use of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine as a treatment for depression, anxiety, and addiction, as well as its potential as a tool for studying the brain's reward system. However, due to its potential for abuse and addiction, 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine is not currently approved for medical use.
Eigenschaften
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-8-6-9-15(19-2)16(14)20-13-7-12-17-10-4-3-5-11-17/h6,8-9H,3-5,7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKJLOGRVOHUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)
![2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)

![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)

![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)
![4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)

![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)